4-(decanoylamino)-N-(2-hydroxyphenyl)benzamide
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Overview
Description
4-(Decanoylamino)-N-(2-hydroxyphenyl)benzamide is a complex organic compound with a unique structure that combines a decanoylamino group and a hydroxyphenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to facilitate the acylation process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Decanoylamino)-N-(2-hydroxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include quinones from oxidation, amines from reduction, and various substituted aromatic compounds from electrophilic substitution reactions.
Scientific Research Applications
4-(Decanoylamino)-N-(2-hydroxyphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(decanoylamino)-N-(2-hydroxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(decanoylamino)-N-(2-hydroxyphenyl)benzamide include:
- 4-(decanoylamino)-N-(2-methoxyphenyl)benzamide
- 4-(decanoylamino)-N-(2-chlorophenyl)benzamide
- 4-(decanoylamino)-N-(2-nitrophenyl)benzamide
Uniqueness
What sets this compound apart from these similar compounds is the presence of the hydroxy group, which can participate in hydrogen bonding and other interactions, potentially enhancing its biological activity and specificity .
Properties
Molecular Formula |
C23H30N2O3 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
4-(decanoylamino)-N-(2-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C23H30N2O3/c1-2-3-4-5-6-7-8-13-22(27)24-19-16-14-18(15-17-19)23(28)25-20-11-9-10-12-21(20)26/h9-12,14-17,26H,2-8,13H2,1H3,(H,24,27)(H,25,28) |
InChI Key |
KNPPLFMOKZELGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2O |
Origin of Product |
United States |
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